1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one
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Overview
Description
1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C10H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one typically involves the acetylation of 5-methoxypyridin-2-yl derivatives. One common method includes the reaction of 5-methoxypyridin-2-yl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(5-Methoxypyridin-2-yl)ethan-1-one: Similar structure but lacks the acetyl group.
1-(6-Methylpyridin-2-yl)ethanone: Similar structure but has a methyl group instead of the acetyl group.
5-Acetyl-2-bromopyridine: Contains a bromine atom, which significantly alters its reactivity and applications.
Uniqueness: 1-(6-Acetyl-5-methoxypyridin-2-yl)ethan-1-one is unique due to the presence of both acetyl and methoxy groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11NO3 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(6-acetyl-5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-4-5-9(14-3)10(11-8)7(2)13/h4-5H,1-3H3 |
InChI Key |
QAZVYTPODHCIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)OC)C(=O)C |
Origin of Product |
United States |
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